molecular formula C13H10N2O3 B1391977 6-Methyl-2-(4-nitrobenzoyl)pyridine CAS No. 1187166-02-4

6-Methyl-2-(4-nitrobenzoyl)pyridine

Cat. No. B1391977
CAS RN: 1187166-02-4
M. Wt: 242.23 g/mol
InChI Key: ZHKQNOKMMVJBOH-UHFFFAOYSA-N
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Description

“6-Methyl-2-(4-nitrobenzoyl)pyridine” is a chemical compound with the molecular formula C13H10N2O3 . It has a molecular weight of 242.23 . The IUPAC name for this compound is (6-methyl-2-pyridinyl)(4-nitrophenyl)methanone .


Molecular Structure Analysis

The molecular structure of “6-Methyl-2-(4-nitrobenzoyl)pyridine” is represented by the InChI code: 1S/C13H10N2O3/c1-9-3-2-4-12(14-9)13(16)10-5-7-11(8-6-10)15(17)18/h2-8H,1H3 .

Scientific Research Applications

Polymer Synthesis and Characterization

6-Methyl-2-(4-nitrobenzoyl)pyridine derivatives have been integral in the synthesis and characterization of novel polyimides, which exhibit exceptional thermal stability and mechanical properties. These polymers, containing pyridine moieties, demonstrate inherent viscosities ranging from 0.51–0.68 dL/g and are soluble in various solvents. Their glass transition temperatures span 221–278°C, and they maintain significant structural integrity even at high temperatures, losing only 5% of weight between 512–540°C and retaining 60.4–65.3% residue at 800°C in nitrogen. The tensile strengths of these polyimide films are impressive, ranging from 72.8–104.4 MPa, with elongations at breakage of 9.1–11.7% (Wang et al., 2006).

Crystal Engineering and Nonlinear Optics

In the realm of crystal engineering and nonlinear optics, molecular complexes formed with derivatives of 6-Methyl-2-(4-nitrobenzoyl)pyridine exhibit second harmonic generation (SHG) activity, a key property for materials used in nonlinear optics. The molecular structures of these complexes are meticulously designed to maximize the efficiency of SHG, showing the potential of 6-Methyl-2-(4-nitrobenzoyl)pyridine derivatives in advanced optical applications (Muthuraman et al., 2001).

Chemical Synthesis and Catalysis

The derivatives of 6-Methyl-2-(4-nitrobenzoyl)pyridine have been used as catalysts in various chemical synthesis processes. For instance, they have facilitated the synthesis of carboxylic esters and lactones from nearly equimolar amounts of carboxylic acids and alcohols. This methodology highlights the chemical versatility and catalytic potential of compounds derived from 6-Methyl-2-(4-nitrobenzoyl)pyridine, offering high yields and chemoselectivity in the synthesis of complex organic molecules (Shiina et al., 2002).

Vibrational and Structural Analysis

Studies involving 6-Methyl-2-(4-nitrobenzoyl)pyridine derivatives have provided significant insights into the vibrational spectra, crystal structures, and molecular conformations of various compounds. These studies leverage techniques such as X-ray diffraction, FT-IR, Raman spectroscopy, and DFT quantum chemical calculations to elucidate the intricate details of molecular structures and their vibrational characteristics. Such research not only enhances our understanding of the fundamental properties of these compounds but also paves the way for their tailored application in various fields (Michalski et al., 2005).

properties

IUPAC Name

(6-methylpyridin-2-yl)-(4-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c1-9-3-2-4-12(14-9)13(16)10-5-7-11(8-6-10)15(17)18/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKQNOKMMVJBOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801249281
Record name (6-Methyl-2-pyridinyl)(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801249281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-(4-nitrobenzoyl)pyridine

CAS RN

1187166-02-4
Record name (6-Methyl-2-pyridinyl)(4-nitrophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187166-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Methyl-2-pyridinyl)(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801249281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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